molecular formula C9H3Cl3O3 B2556288 Benzene-tricarbonyl trichloride CAS No. 80731-20-0

Benzene-tricarbonyl trichloride

Cat. No. B2556288
CAS RN: 80731-20-0
M. Wt: 265.47
InChI Key: VXPZSDUXKPVHJC-UHFFFAOYSA-N
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Description

Benzene-tricarbonyl trichloride, also known as 1,3,5-Benzenetricarbonyl trichloride, is a chemical compound used in various applications. It reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate .


Synthesis Analysis

Benzene-tricarbonyl trichloride has been used in the synthesis of chiral azoaromatic dendrimeric systems . A desymmetrization method based on activated ester coupling of a symmetric synthon has been developed to alleviate the bottleneck in the synthesis of benzene-1,3,5-tricarboxamide (BTA) based materials .


Molecular Structure Analysis

The molecular formula of Benzene-tricarbonyl trichloride is C9H3Cl3O3, and it has a molecular weight of 265.48 .


Chemical Reactions Analysis

Benzene-tricarbonyl trichloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It has also been used in the synthesis of chiral azoaromatic dendrimeric systems .


Physical And Chemical Properties Analysis

Benzene-tricarbonyl trichloride is a solid substance with a boiling point of 180 °C/16 mmHg and a melting point of 32-38 °C. It is soluble in chloroform and has a density of 1.487 g/mL at 25 °C .

Scientific Research Applications

Surface Covalent Organic Framework Formation

A study by Marele et al. (2012) demonstrated the formation of a novel surface covalent organic framework (COF) through the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride. This process, characterized using variable temperature STM and XPS, resulted in hexagonal cavities about 2 nm in size, highlighting a potential application in nanotechnology and surface chemistry (Marele et al., 2012).

Asymmetric Catalysis in Organic Chemistry

Bolm and Muñiz (1999) reviewed the application of planar chiral (η6-arene) tricarbonyl chromium(0) complexes, including those derived from benzene tricarbonyl chromium(0), in asymmetric catalysis. These complexes have been used as ligands in enantioselective catalytic processes, indicating their significance in synthetic organic chemistry (Bolm & Muñiz, 1999).

Photopolymerization Initiators and Photocrosslinking Agents

Wagner and Purbrick (1981) discussed the use of transition metal carbonyls, such as benzene chromium tricarbonyl, as photopolymerization initiators and photocrosslinking agents in photoresists and lithographic plates. These compounds, upon exposure to actinic radiation, generate free radicals that initiate polymerization, a crucial process in the development of photoresist materials (Wagner & Purbrick, 1981).

Synthesis of Cyclic Ketones

Johnson et al. (1975) investigated the use of tricarbonyliron complexes, including those involving benzene, in the synthesis of cyclic ketones. They demonstrated that these complexes could be a convenient method for producing various cyclic ketones, an important application in organic synthesis (Johnson et al., 1975).

Enantiospecific Nucleophilic Substitution

Englert et al. (1998) explored the enantiospecific substitution of the dimethylamino group in (R)-tricarbonyl[-{(1-dimethylamino)ethyl}-η6-benzene]chromium. This work highlights the potential for precise and controlled chemical modifications in organic chemistry, particularly in the field of enantioselective synthesis (Englert, Salzer, & Vasen, 1998).

Catalysis in Synthesis of Phenyltrichlorosilane

Wright (1978) discussed the role of boron trichloride in catalyzing the reaction between benzene and trichlorosilane to form phenyltrichlorosilane. This research provides insight into the catalytic mechanisms in industrial chemical synthesis, where benzene derivatives play a crucial role (Wright, 1978).

Photophysical Properties in Luminescence Switching

Sun and Lees (2002) synthesized trinuclear diimine rhenium(I) tricarbonyl complexes linked by a benzene derivative for studying their photophysical properties. They discovered that these complexes exhibit unique luminescence switching capabilities, suggesting potential applications in the field of photochemistry and materials science (Sun & Lees, 2002).

Safety And Hazards

Benzene-tricarbonyl trichloride is classified as a hazardous substance. It causes severe skin burns and eye damage. It may also cause an allergic skin reaction. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

benzene-1,2,3-tricarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPZSDUXKPVHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-tricarbonyl trichloride

Citations

For This Compound
130
Citations
J Matmin, L Yuliati, HO Lintang - … ON BASIC AND APPLIED SCIENCES” & - researchgate.net
ABSTRACT Development of novel nanosensors with high sensitivity and selectivity, quick response time, as well as easy to handle and re-use are currently drive most of researcher for …
Number of citations: 0 www.researchgate.net
ML Soto‐Portas, JF Argillier, F Méchin… - Polymer …, 2003 - Wiley Online Library
… Moreover, since aromatic carboxylic chlorides are known to be hydrolyzed rather slowly,7 1,3,5-benzene tricarbonyl trichloride (TMC) was used instead of CS or added to CS as acyl …
Number of citations: 56 onlinelibrary.wiley.com
HJ Shim, DW Kim, C Lee, Y Kang, DH Suh - Macromolecular Research, 2008 - Springer
… Triiodide compound (BTDI) was synthesized by the reaction of benzene tricarbonyl trichloride with diethylene glycol monotosylate and subsequent substitution of tosylate by iodide …
Number of citations: 12 link.springer.com
Q Zhang, L Fan, Z Yang, R Zhang, Y Liu, M He… - Applied Surface …, 2017 - Elsevier
… TiO 2 nanoparticles grew in-situ on the membrane surface with uniform distribution but few aggregation, subsequently, IP of piperazine (PIP) and 1, 3, 5-benzene tricarbonyl trichloride (…
Number of citations: 141 www.sciencedirect.com
SJ Kim, PS Lee, S Bano, YI Park… - Journal of Applied …, 2016 - Wiley Online Library
… PA TFC membranes were prepared by interfacial polymerization with m-phenylenediamine (MPD) and 1,3,5-benzene tricarbonyl trichloride (TMC) where TiO 2 particles were added …
Number of citations: 34 onlinelibrary.wiley.com
H Hashemi, H Namazi - Materials Today Communications, 2021 - Elsevier
… In this work, the third generation of a dendrimer based on citric acid and 1, 3, 5 benzene tricarbonyl trichloride, as a core (G3), was synthesized to modify graphene oxide (GO) surface. A …
Number of citations: 12 www.sciencedirect.com
H Hashemi, H Namazi - Journal of Drug Delivery Science and Technology, 2018 - Elsevier
… Aminated TriPhenylAmine (A-TPA) was synthesized, and attached to the 1, 3, 5 Benzene Tricarbonyl trichloride (BT) in order to make an electron rich molecule (A-TPA-BT) and, be used …
Number of citations: 11 www.sciencedirect.com
HT Chang, CT Chen, T Kondo… - … Edition in English, 1996 - Wiley Online Library
… hydroxyls are alkylated with benzylic bromides by using KOH pellets in refluxing toluene; (3) the dendrons are coupled to a core unit such as 1,3,5‐benzene‐tricarbonyl trichloride. …
Number of citations: 81 onlinelibrary.wiley.com
EQ Chen, SW Lee, A Zhang, BS Moon, I Mann… - …, 1999 - ACS Publications
… Each arm in these star PEOs has a molecular weight (MW) of 2220 (M a = 2220) and has been coupled using 1,3,5-benzene tricarbonyl trichloride and 1,2,4,5-benzene tetracarboxylic …
Number of citations: 56 pubs.acs.org
M Saxena, A Bhattacharya - Materials and Manufacturing …, 2022 - Taylor & Francis
… (in water) with the 1,3,5 benzene tricarbonyl trichloride (in hexane), as the two solvents are … [Citation14–17] The high partition coefficient of 1,3,5 benzene tricarbonyl trichloride restricts …
Number of citations: 2 www.tandfonline.com

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